L-Alanine, ethenyl ester (9CI)
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Overview
Description
L-Alanine, ethenyl ester (9CI) is a chemical compound with the molecular formula C5H9NO2. It is an ester derivative of L-Alanine, where the carboxyl group is esterified with an ethenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine, ethenyl ester (9CI) can be synthesized through esterification reactions. One common method involves the reaction of L-Alanine with vinyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of L-Alanine, ethenyl ester (9CI) may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, ethenyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-Alanine, ethenyl ester (9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in studies related to amino acid metabolism and enzyme kinetics.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of L-Alanine, ethenyl ester (9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can undergo hydrolysis to release L-Alanine, which then participates in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
L-Alanine, ethyl ester: Similar in structure but with an ethyl group instead of an ethenyl group.
L-Valine, ethenyl ester: Another amino acid ester with similar properties but derived from L-Valine.
Uniqueness
L-Alanine, ethenyl ester (9CI) is unique due to its specific esterification with an ethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other esters may not be suitable .
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
ethenyl 2-aminopropanoate |
InChI |
InChI=1S/C5H9NO2/c1-3-8-5(7)4(2)6/h3-4H,1,6H2,2H3 |
InChI Key |
CGEZKNASTXJNKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC=C)N |
Origin of Product |
United States |
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